Lipoxygenase Inhibitory Activity: Quercetin 3'-Sulfate Retains Functional Potency Unlike Glucuronide Conjugate
In a direct comparative study of major quercetin metabolites using human leukocytes, quercetin-3′-O-sulfate retained considerable lipoxygenase inhibitory activity with an IC₅₀ of approximately 7 μM, whereas the corresponding quercetin-3-O-glucuronide conjugate displayed no detectable lipoxygenase inhibition at physiologically relevant concentrations [1]. The parent quercetin aglycone exhibited a more potent IC₅₀ of approximately 2 μM under identical assay conditions [1].
| Evidence Dimension | Inhibition of leukotriene B4 (LTB4) formation / Lipoxygenase (LOX) activity |
|---|---|
| Target Compound Data | Quercetin-3′-O-sulfate IC₅₀ ≈ 7 μM |
| Comparator Or Baseline | Quercetin aglycone IC₅₀ ≈ 2 μM; Quercetin-3-O-glucuronide IC₅₀ = no activity |
| Quantified Difference | ~3.5-fold reduction in potency vs. aglycone; complete loss of activity vs. glucuronide |
| Conditions | Human leukocytes stimulated with calcium ionophore A23187; LTB4 quantified by HPLC |
Why This Matters
This differential activity demonstrates that Quercetin 3-Sulfate Potassium Salt is not an inactive excretion product but retains a therapeutically relevant anti-inflammatory mechanism distinct from its glucuronidated counterpart, making it essential for studies of quercetin's in vivo eicosanoid-modulating effects.
- [1] Loke, W. M., Proudfoot, J. M., Stewart, S., McKinley, A. J., Needs, P. W., Kroon, P. A., ... & Croft, K. D. (2008). Metabolic transformation has a profound effect on anti-inflammatory activity of flavonoids such as quercetin: Lack of association between antioxidant and lipoxygenase inhibitory activity. Biochemical Pharmacology, 75(5), 1045-1053. View Source
